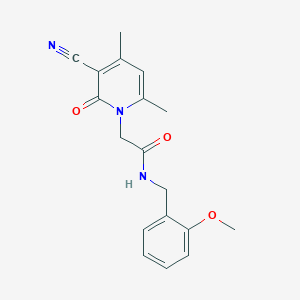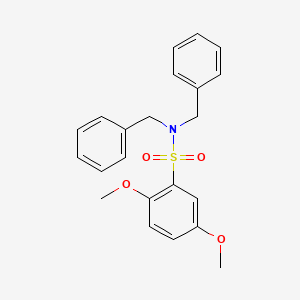
Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a versatile chemical compound with a molecular weight of 231.24 g/mol . It is known for its unique properties, making it an ideal candidate for studying various biological and chemical processes. The compound consists of a lithium ion paired with a 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate anion, which includes a thiazole ring, a cyclohexyl group, and an acetate moiety.
Métodos De Preparación
The synthesis of lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or ethanol, at room temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific combination of a lithium ion with the 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate anion, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMJWXBKXNNBD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC(CC1)C2=CSC(=N2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)
![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2614006.png)
![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2614011.png)


![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)
![3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2614019.png)



